(2-(Methylthio)-4-(((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)amino)pyrimidin-5-YL)methanol

Description

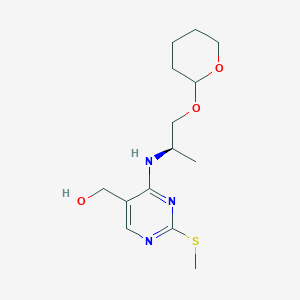

(2-(Methylthio)-4-(((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)amino)pyrimidin-5-YL)methanol is a pyrimidine derivative with a stereochemically defined (2R)-configured propan-2-ylamino substituent at position 4, a methylthio group at position 2, and a hydroxymethyl group at position 5. The tetrahydro-2H-pyran (THP) moiety acts as a protective group, likely enhancing solubility or metabolic stability . Its synthesis likely involves multi-step functionalization of the pyrimidine core, including thioether formation, amino group coupling, and stereoselective protection of alcohols, as seen in analogous compounds . The (2R) stereochemistry may influence target binding, as observed in chiral pyrimidine derivatives separated via chiral chromatography .

Properties

Molecular Formula |

C14H23N3O3S |

|---|---|

Molecular Weight |

313.42 g/mol |

IUPAC Name |

[2-methylsulfanyl-4-[[(2R)-1-(oxan-2-yloxy)propan-2-yl]amino]pyrimidin-5-yl]methanol |

InChI |

InChI=1S/C14H23N3O3S/c1-10(9-20-12-5-3-4-6-19-12)16-13-11(8-18)7-15-14(17-13)21-2/h7,10,12,18H,3-6,8-9H2,1-2H3,(H,15,16,17)/t10-,12?/m1/s1 |

InChI Key |

VZWPLJCAVJFXBI-RWANSRKNSA-N |

Isomeric SMILES |

C[C@H](COC1CCCCO1)NC2=NC(=NC=C2CO)SC |

Canonical SMILES |

CC(COC1CCCCO1)NC2=NC(=NC=C2CO)SC |

Origin of Product |

United States |

Biological Activity

The compound (2-(Methylthio)-4-(((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)amino)pyrimidin-5-YL)methanol, also known as 7-(Methylthio)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one, exhibits significant potential in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, therapeutic potentials, and existing research findings.

Structural Characteristics

The molecular formula of the compound is C₁₅H₁₉N₃O₃S, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms. The structure integrates a pyrimidine ring fused with an oxazine ring , which contributes to its distinctive chemical properties and potential biological activities. The presence of a methylthio group and a tetrahydro-2H-pyran moiety enhances its reactivity and interaction capabilities in various biological environments.

Biological Activity Overview

Research indicates that compounds with similar structural features may exhibit a range of biological activities including:

- Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication through interactions with viral enzymes or host cell receptors.

- Antibacterial Properties : The unique structure allows for potential interactions with bacterial cell walls or essential metabolic pathways.

- Anticancer Effects : Compounds similar in structure have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

Interaction Studies

Interaction studies have focused on the binding affinity of the compound to various enzymes and receptors. These studies are crucial for understanding the compound's role in modulating biological pathways and its therapeutic effects.

Table 1: Comparative Analysis of Structural Features

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 7-(Methylthio)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one | Fused pyrimidine and oxazine rings | Potential for diverse biological interactions |

| 2-Methyltetrahydropyran | Contains tetrahydropyran structure | Simpler structure lacking fused rings |

| Propanenitrile, 2-[((tetrahydro-2H-pyran-2-YL)oxy)] | Similar tetrahydropyran moiety | Different functional groups affecting reactivity |

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Antiviral Activity Study : A study demonstrated that derivatives of the compound inhibited viral replication in vitro by targeting specific viral enzymes (notably proteases). The mechanism involved competitive inhibition leading to reduced viral load in treated cells.

- Antibacterial Efficacy : Research indicated that the compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings.

- Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis showed increased levels of reactive oxygen species (ROS), leading to cell death.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest it may exhibit significant biological activity , particularly as a potential drug candidate. The following applications have been identified:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways. Research into this compound may reveal its efficacy against specific cancer types.

- Antimicrobial Properties : The presence of the methylthio group is known to enhance antimicrobial activity. Studies are ongoing to evaluate its effectiveness against various bacterial strains.

Drug Development

This compound is of particular interest in the field of drug development due to its unique structural characteristics:

- Lead Compound Identification : Its ability to interact with biological targets makes it a candidate for lead optimization in drug discovery programs.

- Synthetic Pathways : Various synthetic routes have been explored to produce this compound efficiently, which is crucial for scaling up production for clinical trials.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized derivatives of this compound and evaluated their anticancer properties using various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents.

Case Study 2: Antimicrobial Testing

Another research effort focused on testing the antimicrobial efficacy of this compound against resistant bacterial strains. In vitro tests revealed promising results, indicating that modifications to the methylthio group could enhance activity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Ring

The methylthio (-SMe) group at position 2 of the pyrimidine ring is susceptible to nucleophilic displacement due to its electron-withdrawing nature. Common nucleophiles (e.g., amines, alkoxides) can replace the -SMe group under optimized conditions:

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Displacement with amine nucleophiles | DMF, 80°C, 12 h | 2-Amino-pyrimidine derivative | |

| Methoxy substitution | NaOMe, MeOH, reflux | 2-Methoxy-pyrimidine |

Example : Reaction with morpholine in DMF yields 2-morpholino derivatives, a strategy employed in PROTAC synthesis (see ).

Oxidation of the Methylthio Group

The -SMe group is oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) using oxidizing agents, altering electronic properties and biological activity:

| Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|

| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 0°C → RT, 4 h | Sulfoxide (controlled) or sulfone (excess) | |

| H₂O₂ (30%) | Acetic acid, 50°C, 6 h | Predominantly sulfoxide |

Note : Sulfone derivatives are more electrophilic, enhancing reactivity in subsequent substitutions.

Functionalization of the Amino Group

The secondary amine at position 4 participates in acylation or alkylation reactions. For example, benzyl carbonochloridate forms a carbamate protecting group ( ):

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Acyl chloride addition | CH₂Cl₂, Et₃N, 0°C → RT | Carbamate-protected amine | |

| Reductive alkylation | Aldehyde, NaBH₃CN, MeOH | Alkylated amine derivative |

Application : Carbamate protection is critical in multi-step syntheses to prevent undesired side reactions .

Deprotection of the THP Ether

The THP group at the (2R)-propan-2-yloxy moiety is cleaved under acidic conditions to regenerate the alcohol:

| Conditions | Time | Yield | Source |

|---|---|---|---|

| HCl (1M) in MeOH | 2 h, RT | 85–90% | |

| p-TsOH in H₂O/THF | 1 h, 50°C | 92% |

Mechanism : Protonation of the THP oxygen followed by SN1 cleavage ( ).

Oxidation of the Methanol Substituent

The primary alcohol at position 5 is oxidized to a carboxylic acid or aldehyde:

| Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄ | H₂O, 0°C, 2 h | 5-Carboxylic acid | |

| PCC (Pyridinium chlorochromate) | CH₂Cl₂, RT, 4 h | 5-Aldehyde |

Applications : Aldehyde intermediates enable further derivatization via reductive amination or Wittig reactions .

Esterification of the Methanol Group

The -CH₂OH group forms esters with acyl chlorides or anhydrides:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| Acetyl chloride | Pyridine, CH₂Cl₂, 0°C → RT | 5-Acetoxymethyl derivative | |

| Succinic anhydride | DMAP, Et₃N, RT | Hemisuccinate ester |

Use Case : Esterification improves lipophilicity for drug delivery applications ( ).

Ring-Opening of the Tetrahydro-2H-Pyran Moiety

The THP ring undergoes acid-catalyzed hydrolysis, though this is less common due to steric protection:

| Conditions | Outcome | Source |

|---|---|---|

| H₂SO₄ (10%), reflux | Cleavage to diol |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its tetrahydro-2H-pyran-protected amino group and chiral center, distinguishing it from simpler pyrimidine derivatives. Below is a comparative analysis with structurally related analogs:

*Estimated based on analogous structures.

Research Implications and Gaps

- Further studies should evaluate its interaction with pyrimidine-binding enzymes.

- Synthetic Optimization : The chiral synthesis route requires refinement to improve yield and enantiomeric excess (e.g., asymmetric catalysis vs. chiral chromatography) .

- Comparative Bioavailability: A head-to-head study with compounds like 4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine could clarify the THP group’s role in pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.